(all-Z)-N-(7,10,13,16-Docosatetraenoyl)ethanolamine
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Overview
Description
(all-Z)-N-(7,10,13,16-Docosatetraenoyl)ethanolamine is a complex organic compound that belongs to the class of fatty acid ethanolamides. These compounds are known for their involvement in various biological processes, including signaling pathways and metabolic functions. The unique structure of this compound, characterized by multiple double bonds in the fatty acid chain, makes it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (all-Z)-N-(7,10,13,16-Docosatetraenoyl)ethanolamine typically involves the reaction of docosatetraenoic acid with ethanolamine. The process can be carried out under mild conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as enzymatic synthesis using lipases or other amide-forming enzymes. These methods offer the advantage of higher specificity and milder reaction conditions, which can be beneficial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(all-Z)-N-(7,10,13,16-Docosatetraenoyl)ethanolamine can undergo various chemical reactions, including:
Oxidation: The double bonds in the fatty acid chain can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The double bonds can be reduced to form saturated derivatives.
Substitution: The hydroxyl group of the ethanolamine moiety can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include epoxides, hydroxylated derivatives, saturated fatty acid ethanolamides, and various substituted ethanolamides.
Scientific Research Applications
(all-Z)-N-(7,10,13,16-Docosatetraenoyl)ethanolamine has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of fatty acid ethanolamides in various chemical reactions.
Biology: Investigated for its role in cell signaling pathways and metabolic processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of bio-based materials and as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of (all-Z)-N-(7,10,13,16-Docosatetraenoyl)ethanolamine involves its interaction with specific molecular targets, such as receptors and enzymes involved in lipid signaling pathways. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may interact with cannabinoid receptors or enzymes like fatty acid amide hydrolase, influencing processes like inflammation and pain perception.
Comparison with Similar Compounds
Similar Compounds
N-arachidonoylethanolamine (anandamide): Another fatty acid ethanolamide with similar biological functions.
N-oleoylethanolamine: Known for its role in regulating appetite and metabolism.
N-palmitoylethanolamine: Studied for its anti-inflammatory and analgesic properties.
Uniqueness
(all-Z)-N-(7,10,13,16-Docosatetraenoyl)ethanolamine is unique due to its specific fatty acid chain structure, which includes multiple double bonds in a specific configuration. This structural uniqueness may confer distinct biological activities and interactions compared to other fatty acid ethanolamides.
Properties
Molecular Formula |
C24H41NO2 |
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Molecular Weight |
375.6 g/mol |
IUPAC Name |
(7E,10E,13E,16E)-N-(2-hydroxyethyl)docosa-7,10,13,16-tetraenamide |
InChI |
InChI=1S/C24H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26/h6-7,9-10,12-13,15-16,26H,2-5,8,11,14,17-23H2,1H3,(H,25,27)/b7-6+,10-9+,13-12+,16-15+ |
InChI Key |
FMVHVRYFQIXOAF-CGRWFSSPSA-N |
SMILES |
CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)NCCO |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCCCC(=O)NCCO |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)NCCO |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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